molecular formula C10H17ClN2 B1463143 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine CAS No. 341008-29-5

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Cat. No.: B1463143
CAS No.: 341008-29-5
M. Wt: 200.71 g/mol
InChI Key: MIFAVNXICQTFGY-UHFFFAOYSA-N
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Description

“2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or other similar identifiers. Unfortunately, the specific InChI code for “this compound” is not available .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical form, and other related properties. Unfortunately, the specific physical and chemical properties for “this compound” are not available .

Scientific Research Applications

Coordination Chemistry and Complex Formation

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine has shown significant potential in coordination chemistry, particularly in the formation of Cu(II) and Zn(II) complexes. Studies have demonstrated its ability to act as a ligand, forming mononuclear and dinuclear complexes with these metals. For instance, the synthesis of new mononuclear Zn(II) complexes by one-pot condensation reactions highlighted its utility in generating compounds with potential for various applications, including catalysis and material science (Rezaeivala, 2017).

Schiff Base Ligands

This compound is also involved in the synthesis of Schiff base ligands, which have wide applications in coordination chemistry, catalysis, and materials science. A notable example includes the synthesis of unsymmetrical tripodal amines and their application in forming Schiff base complexes with metal ions. These complexes have been characterized and evaluated for their structural properties and potential applications (Keypour, Shayesteh, Rezaeivala, Dhers, Sayın, 2018).

Antioxidant and Acetylcholinesterase Inhibitory Activities

Furthermore, derivatives of this compound have been studied for their antioxidant and acetylcholinesterase (AChE) inhibitory properties, showcasing the compound's potential in medicinal chemistry and pharmacology. Such studies open avenues for the development of new therapeutic agents, particularly in the treatment of diseases where oxidative stress and cholinesterase activity are implicated (Vargas Méndez & Kouznetsov, 2015).

Synthesis of Novel Ligands and Their Metal Complexes

The ability of this compound to form novel ligands and their subsequent metal complexes underlines its significance in synthetic chemistry. These complexes are not only structurally interesting but also exhibit potential for applications in catalysis, molecular recognition, and as functional materials. Studies have shown the synthesis and characterization of such complexes, providing insights into their properties and potential applications (Dehghanpour, Bouslimani, Welter, Mojahed, 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine” is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards information for “2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine” is not available .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine” are not available .

Properties

IUPAC Name

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-8-9-4-6-11-7-5-9/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLYNSYFPJUZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358965
Record name 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341008-29-5
Record name 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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